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Compound of Interest

Compound Name: Ridogrel

Cat. No.: B1679325

A comparative analysis of Ridogrel and the newer antiplatelet agents, prasugrel and ticagrelor,
reveals a landscape characterized by indirect evidence and a lack of head-to-head clinical
trials. While prasugrel and ticagrelor have been extensively studied against the former standard
of care, clopidogrel, and each other, data for Ridogrel is primarily limited to its comparison with
aspirin. This guide synthesizes the available experimental data to provide an objective
comparison for researchers, scientists, and drug development professionals.

Executive Summary

Direct comparative clinical trial data for Ridogrel against prasugrel and ticagrelor is not
available in the public domain. The primary clinical evidence for Ridogrel's efficacy and safety
comes from the Ridogrel Versus Aspirin Patency Trial (RAPT). In contrast, the clinical profiles
of prasugrel and ticagrelor are well-established through large-scale clinical trials comparing
them to clopidogrel and, in some instances, to each other.

Ridogrel operates through a dual mechanism, inhibiting thromboxane A2 synthase and
blocking the thromboxane A2/prostaglandin endoperoxide receptors.[1][2] This mechanism is
distinct from that of prasugrel and ticagrelor, which both target the P2Y12 receptor.

Prasugrel is a third-generation thienopyridine that irreversibly inhibits the P2Y12 receptor.[3][4]
It is a prodrug requiring metabolic activation.[3]

Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist, belonging to the
cyclopentyl-triazolo-pyrimidine class.[5][6] Unlike prasugrel, it does not require metabolic
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activation to exert its antiplatelet effect.[5]

Quantitative Data Comparison

Due to the absence of direct comparative trials, the following tables present a summary of the
key clinical trial data for each drug against its respective comparator.

Table 1: Ridogrel vs. Aspirin in Acute Myocardial Infarction (RAPT Trial)

Endpoint Ridogrel Aspirin p-value
Patent Infarct-Related

72.2% 75.5% NS
Vessel (TIMI 2 or 3)
New Ischemic Events

_ 13% 19% <0.025

(post hoc analysis)
Major Bleeding No significant No significant NS
Complications difference difference

(NS: Not Significant)
[718]

Table 2: Prasugrel vs. Clopidogrel in Acute Coronary Syndromes (TRITON-TIMI 38 Trial)

Endboint = | Clovid | Hazard Ratio |
ndpoin rasugre opidogre -value
Y g pidog (95% Cl) Y

Cardiovascular
Death, Nonfatal

9.9% 12.1% 0.81 (0.73-0.90) <0.001
Ml, or Nonfatal
Stroke
Stent
) 1.1% 2.4% 0.48 (0.36-0.64) <0.001
Thrombosis
Major Bleeding
2.4% 1.8% 1.32 (1.03-1.68) 0.03

(TIMI criteria)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3474441/
https://www.benchchem.com/product/b1679325?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8313547/
https://www.researchgate.net/publication/296533124_RANDOMIZED_TRIAL_OF_RIDOGREL_A_COMBINED_THROMBOXANE_A2_SYNTHASE_INHIBITOR_AND_THROMBOXANE_A2PROSTAGLANDIN_ENDOPEROXIDE_RECEPTOR_ANTAGONIST_VERSUS_ASPIRIN_AS_ADJUNCT_TO_THROMBOLYSIS_IN_PATIENTS_WITH_AC
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Table 3: Ticagrelor vs. Clopidogrel in Acute Coronary Syndromes (PLATO Trial)

= e Ti | Clobid I Hazard Ratio |
ndpoin icagrelor opidogre -value
* < Sl (95% CI) s

Cardiovascular

Death, MI, or 9.8% 11.7% 0.84 (0.77-0.92) <0.001
Stroke
All-Cause

) 4.5% 5.9% 0.78 (0.69-0.89) <0.001
Mortality

Major Bleeding

o 11.6% 11.2% 1.04 (0.95-1.13) 0.43
(PLATO criteria)

Table 4: Prasugrel vs. Ticagrelor in Acute Coronary Syndrome (ISAR-REACT 5 Trial)

. . Hazard Ratio
Endpoint Prasugrel Ticagrelor p-value
(95% CI)

Death, MI, or

6.9% 9.2% 0.74 (0.59-0.92) 0.006
Stroke at 1 Year

Major Bleeding

4.8% 5.4% 0.89 (0.66-1.19) 0.42
(BARC type 3-5)

[This meta-
analysis result
indicates
ticagrelor
achieved lower
on-treatment
platelet reactivity
compared to

prasugrel.][9]

Experimental Protocols

Ridogrel Versus Aspirin Patency Trial (RAPT)
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This randomized, multicenter trial enrolled 907 patients with acute myocardial infarction.[7]
Patients were randomly assigned to receive either Ridogrel or aspirin in addition to
streptokinase. The primary endpoint was the patency of the infarct-related artery, assessed by
angiography 7 to 14 days after enrollment.[7] Clinical outcomes, including new ischemic events
and bleeding complications, were also monitored.[7]

TRITON-TIMI 38

This was a randomized, double-blind, multinational trial that enrolled 13,608 patients with
moderate-to-high-risk acute coronary syndromes with scheduled percutaneous coronary
intervention. Patients were randomized to receive either prasugrel (60 mg loading dose, 10 mg
daily maintenance dose) or clopidogrel (300 mg loading dose, 75 mg daily maintenance dose).
The primary efficacy endpoint was the composite of cardiovascular death, nonfatal myocardial
infarction, or nonfatal stroke. The key safety endpoint was major bleeding.

PLATO (Platelet Inhibition and Patient Outcomes)

This was a randomized, double-blind, multinational trial involving 18,624 patients with acute
coronary syndrome. Patients were randomized to receive either ticagrelor (180 mg loading
dose, 90 mg twice daily maintenance dose) or clopidogrel (300-600 mg loading dose, 75 mg
daily maintenance dose). The primary efficacy endpoint was the composite of death from
vascular causes, myocardial infarction, or stroke. The primary safety endpoint was major
bleeding.

ISAR-REACT 5

This investigator-initiated, randomized, multicenter, open-label trial enrolled 4,018 patients with
acute coronary syndrome intended for invasive management. Patients were randomized to a
ticagrelor-based or a prasugrel-based strategy. The primary endpoint was a composite of
death, myocardial infarction, or stroke at one year. The main safety endpoint was major
bleeding (BARC type 3 to 5).[10]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action for Ridogrel, prasugrel, and
ticagrelor.
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Caption: Mechanism of action of Ridogrel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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